Holmium fluoride (HoF3)

Description

Properties

CAS No. |

13760-78-6 |

|---|---|

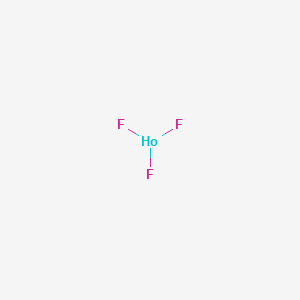

Molecular Formula |

F3Ho |

Molecular Weight |

221.92554 g/mol |

IUPAC Name |

holmium(3+);trifluoride |

InChI |

InChI=1S/3FH.Ho/h3*1H;/q;;;+3/p-3 |

InChI Key |

FDIFPFNHNADKFC-UHFFFAOYSA-K |

SMILES |

F[Ho](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Ho+3] |

Other CAS No. |

13760-78-6 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthesis and Growth Methodologies for Holmium Fluoride Systems

Advanced Solution-Phase Synthesis Techniques for Nanomaterials

Solution-phase synthesis offers a versatile and cost-effective approach for producing Holmium Fluoride (B91410) (HoF₃) nanomaterials with controlled size, shape, and properties. These methods are particularly advantageous for creating materials with enhanced luminescence and other size-dependent characteristics.

One-Pot Solvothermal Approaches for HoF₃ Nanoparticle Fabrication

One-pot solvothermal synthesis is a prominent technique for the fabrication of HoF₃ nanoparticles. researchgate.netresearchgate.net This method involves a single-step reaction in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where precursors are dissolved in a solvent and heated above its boiling point. The increased temperature and pressure facilitate the dissolution and reaction of precursors, leading to the nucleation and growth of nanoparticles.

A typical synthesis might involve reacting a holmium salt, such as holmium chloride (HoCl₃), with a fluoride source in a suitable solvent. researchgate.net The choice of solvent, temperature, reaction time, and precursor concentration are critical parameters that influence the final product's characteristics. researchgate.netresearchgate.net For instance, a systematic investigation into the synthesis of nickel nanoparticles via a one-pot solvothermal process revealed optimal reaction conditions, including a specific temperature and reactant concentration, to achieve desired particle sizes. researchgate.net This principle of parameter optimization is directly applicable to the synthesis of HoF₃ nanoparticles. The process is valued for its simplicity, scalability, and ability to produce nanoparticles with good stability. researchgate.netresearchgate.net

Controlled Morphological and Size Tuning of HoF₃ Micro/Nanocrystals

The ability to control the morphology and size of HoF₃ crystals is crucial for tailoring their properties for specific applications. acs.orgpsu.edu Various synthesis strategies have been developed to achieve this control, including hydrothermal and microwave-assisted methods. psu.eduacs.org

Hydrothermal synthesis, a variation of the solvothermal method using water as the solvent, has been successfully employed to produce lanthanide fluoride (LnF₃) nano- and microcrystals with diverse structures and morphologies. acs.org By adjusting reaction parameters such as the type of fluoride source and the presence of organic additives like trisodium (B8492382) citrate, researchers can influence the shape of the resulting crystals, yielding forms ranging from nanoparticles to polyhedral microcrystals. acs.org

Microwave-assisted synthesis offers a rapid and energy-efficient alternative for producing HoF₃ nanocrystals. psu.edu This method utilizes microwave irradiation to accelerate the reaction, significantly shortening the synthesis time. The use of ionic liquids as the reaction medium in microwave-assisted synthesis has also been shown to influence the crystal structure and morphology of the final products. psu.edu Through careful control of the synthesis conditions, it is possible to produce HoF₃ as spindle-like submicroparticles, which are aggregates of smaller nanoparticles. psu.edu The ability to tune the size from the nanoscale to the microscale allows for the investigation of size-dependent properties, such as photoluminescence. acs.org

Impact of Water Content on HoF₃ Crystal Growth Dynamics

The presence and concentration of water in the reaction medium can have a profound impact on the crystal growth dynamics of HoF₃. acs.orgresearchgate.net The amount of water can influence nucleation rates, crystal growth habits, and the final morphology and size of the crystals. acs.orgresearchgate.net

In the synthesis of HoF₃ crystals, a direct correlation between water content and crystal size has been observed. acs.org By systematically decreasing the water content in the synthesis environment, a transformation from microcrystals to nanocrystals approximately 100 nm in size with distinct morphologies can be achieved. acs.org This demonstrates that water plays a critical role in mediating the growth process. The underlying mechanism is related to how water affects the supersaturation of the solution and the transport of reactants to the crystal surface. mdpi.com In broader crystal growth studies, it has been noted that the presence of liquid water can accelerate crystal growth by enhancing vapor transport. researchgate.net This principle highlights the importance of precisely controlling the water content to achieve desired crystal dimensions and characteristics in HoF₃ synthesis.

Bulk Crystal Growth Techniques for HoF₃ and Ho³⁺-Doped Fluorides

The production of large, high-quality single crystals of HoF₃ and fluorides doped with holmium ions (Ho³⁺) is essential for applications in lasers, scintillators, and other optical devices. Bulk crystal growth techniques are employed to achieve the necessary size and crystalline perfection for these applications.

Czochralski Method for Single Crystalline Ho³⁺-Doped Fluorides (e.g., Ho:LLF, Ho:LaF₃)

The Czochralski (CZ) method is a widely used industrial technique for growing large, high-quality single crystals from the melt. researchgate.neticm.edu.pl This method is suitable for materials that melt congruently, meaning they have the same composition in both the solid and liquid phases. icm.edu.pl In the CZ process, a seed crystal is dipped into a crucible containing the molten material and then slowly pulled upwards while rotating. As the seed is withdrawn, the melt solidifies onto it, replicating the seed's crystal structure and forming a large, cylindrical single crystal ingot.

This technique has been successfully applied to grow various Ho³⁺-doped fluoride crystals. For instance, Ho³⁺-doped SrLaGa₃O₇ single crystals have been grown using the Czochralski method. researchgate.net The process involves using an iridium crucible to hold the melt due to the high melting points of the components. The resulting crystals exhibit good optical quality, making them suitable for laser applications. researchgate.net The CZ method allows for controllable formation of single-crystalline ingots, which is crucial for the fabrication of high-performance optical and scintillation materials. icm.edu.pl

| Parameter | Value/Description | Source |

| Crystal System | Ho³⁺-doped SrLaGa₃O₇ | researchgate.net |

| Growth Method | Czochralski (CZ) | researchgate.net |

| Crucible Material | Iridium | researchgate.net |

| Dopant | Ho³⁺ | researchgate.net |

| Distribution Coefficient of Ho³⁺ | ~0.22 | researchgate.net |

| Applications | Lasers in visible and near-IR regions | researchgate.net |

Bridgman-Stockbarger Method for HoF₃ and Ho³⁺-Doped Fluoride Crystals (e.g., Ho³⁺:BaF₂, Na₀.₄Y₀.₆F₂.₂:Ho³⁺)

The Bridgman-Stockbarger method is another key technique for growing single crystals from a melt. wikipedia.org This method involves melting the polycrystalline material in a crucible with a conical tip and then slowly lowering the crucible through a temperature gradient. wikipedia.org Solidification begins at the tip, which acts as a seed, and a single crystal progressively grows to fill the entire crucible. The process can be carried out in either a vertical or horizontal orientation. wikipedia.org

The Bridgman-Stockbarger method is particularly useful for growing fluoride crystals, including those doped with holmium ions. For example, BaF₂ crystals doped with varying concentrations of ErF₃ have been grown using this technique, and similar approaches can be applied for HoF₃ doping. nih.gov The process is typically conducted in a vacuum or an inert atmosphere within a graphite (B72142) furnace and crucible to prevent contamination and oxidation. nih.gov This method has also been employed to grow Ho³⁺-doped α-NaYF₄ single crystals. researchgate.net The Bridgman-Stockbarger technique is valued for its ability to produce large, crack-free single crystals with good optical quality, which are essential for various photonic applications. nih.govresearchgate.net

Edge-Defined Film-Fed Growth (EFG) for Ho³⁺-Doped Oxide Single Crystals (e.g., Ho,Pr:Lu₂O₃)

The Edge-Defined Film-Fed Growth (EFG) method is a sophisticated technique utilized for the production of single crystals with a predefined shape, directly from the melt. This method is particularly advantageous for growing high-melting-point oxide crystals, such as sesquioxides like lutetium oxide (Lu₂O₃), which are promising host materials for solid-state lasers. researchgate.netresearchgate.net The EFG process involves the use of a die, typically made of a material like iridium or molybdenum, which is partially submerged in the molten material contained within a crucible. The molten material is drawn up through a capillary in the die by surface tension, forming a thin film of melt at the top of the die. A seed crystal is then brought into contact with this molten film, and by carefully controlling the pulling rate and thermal gradients, a single crystal with the cross-sectional shape of the die can be grown. soton.ac.uk

While direct reports on the growth of Ho,Pr:Lu₂O₃ by the EFG method are not extensively detailed in the available literature, the growth of other doped sesquioxide crystals by this technique is well-established. For instance, the growth of high-quality β-Ga₂O₃ single crystals using the EFG method has been successfully demonstrated. researchgate.net The principles of the EFG technique are readily applicable to the growth of Lu₂O₃ single crystals doped with rare-earth ions like Holmium (Ho³⁺) and Praseodymium (Pr³⁺). The successful growth of various doped sesquioxide crystals suggests the feasibility of producing Ho,Pr:Lu₂O₃ single crystals with uniform dopant distribution, which is crucial for their application in laser technologies. researchgate.net The quality and properties of the resulting crystals are highly dependent on the growth parameters, as detailed in the table below.

| Parameter | Description | Impact on Crystal Growth |

| Pulling Rate | The speed at which the crystal is withdrawn from the melt. | Affects crystal diameter and the incorporation of defects. |

| Thermal Gradient | The rate of temperature change at the solid-liquid interface. | Influences the stability of the growth process and the formation of crystalline defects. |

| Die Material & Design | The material and shape of the die used to define the crystal's cross-section. | Determines the crystal shape and can be a source of impurities if not chosen carefully. |

| Melt Composition | The purity and stoichiometry of the raw materials in the crucible. | Directly impacts the purity and optical properties of the final crystal. |

| Growth Atmosphere | The gaseous environment maintained within the growth chamber. | Prevents contamination and can influence the chemical stability of the melt. |

Melt Cooling and Vertical Gradient Freeze (VGF) Approaches

Melt cooling and Vertical Gradient Freeze (VGF) are established techniques for the growth of high-quality single crystals from a molten state. These methods are particularly relevant for the production of fluoride crystals, including those of rare-earth elements like holmium. google.compvatepla-cgs.com

In a typical melt cooling process, the raw material is heated in a crucible above its melting point to form a homogeneous liquid. Subsequently, the melt is slowly and controllably cooled to facilitate the nucleation and growth of a single crystal. The rate of cooling is a critical parameter that dictates the size and quality of the resulting crystal. google.com

The Vertical Gradient Freeze (VGF) method is a more refined melt cooling technique that offers excellent control over the crystallization process. In the VGF method, a crucible containing the molten material is placed in a furnace with a defined vertical temperature gradient. The crystallization is initiated at the cooler bottom of the crucible, often on a seed crystal, and the solidification front moves progressively upwards as the furnace temperature is gradually lowered. pvatepla-cgs.comgoogle.com This method is known for producing crystals with low dislocation densities due to the minimal thermal and mechanical stresses during growth. osti.gov The VGF technique has been successfully employed for the growth of various compound semiconductors and fluoride crystals like Calcium Fluoride (CaF₂). pvatepla-cgs.com While specific documented instances of HoF₃ growth via VGF are not prevalent, the method's success with other fluorides indicates its potential applicability.

A variation of this technique is the Bridgman method, where the crucible is moved through a stationary temperature gradient to achieve directional solidification. acs.org Both VGF and Bridgman methods offer advantages for growing large, high-quality single crystals.

| Feature | Melt Cooling | Vertical Gradient Freeze (VGF) |

| Principle | Controlled cooling of the entire melt. google.com | Directional solidification in a vertical temperature gradient. pvatepla-cgs.com |

| Crystal Quality | Can be variable, dependent on cooling rate and nucleation control. | Generally high, with low defect density. osti.gov |

| Process Control | Primarily through the rate of temperature decrease. google.com | Precise control over temperature gradients and solidification rate. osti.gov |

| Applicability | Wide range of materials. | Well-suited for semiconductors and fluoride crystals. pvatepla-cgs.com |

Powder and Thin Film Fabrication Techniques

Synthesis of Nanoscale HoF₃ Powders and Suspensions for High Surface Area Forms

The synthesis of nanoscale Holmium Fluoride (HoF₃) powders and suspensions has garnered significant interest due to the unique properties exhibited by materials at the nanoscale, including high surface area-to-volume ratios. researchgate.net One of the prominent methods for producing HoF₃ nanoparticles is through homogeneous precipitation. researchgate.net

In a typical homogeneous precipitation synthesis, a holmium salt, such as holmium acetate (B1210297) or holmium nitrate (B79036), is dissolved in a solvent like ethylene (B1197577) glycol. The precipitation of HoF₃ is then induced by the controlled release of fluoride ions. This process allows for the formation of uniform nanoparticles with specific morphologies. researchgate.net Research has shown that the choice of the holmium precursor can significantly influence the shape of the resulting nanoparticles. For instance, using holmium acetate as the precursor has been reported to yield rhombus-like nanoparticles, while holmium nitrate tends to produce smaller, ellipsoid-like nanoparticles. researchgate.net The synthesis is typically carried out at elevated temperatures, for example, 120 °C in ethylene glycol, to facilitate the reaction and control the particle growth. researchgate.net

The resulting nanoparticles can be maintained as a suspension in the reaction medium or can be separated, washed, and dried to obtain a nanopowder. mdpi.com These high-surface-area forms of HoF₃ are being explored for various applications, including as contrast agents in high-field magnetic resonance imaging (MRI). researchgate.net

| Parameter | Influence on Nanoparticle Synthesis |

| Holmium Precursor | Affects the morphology of the resulting nanoparticles (e.g., rhombus-like vs. ellipsoid-like). researchgate.net |

| Solvent | Influences the reaction kinetics and can also act as a capping agent to control particle size and prevent agglomeration. researchgate.net |

| Temperature | Controls the rate of precipitation and the crystallinity of the nanoparticles. researchgate.net |

| Reactant Concentration | Can be used to tune the final size of the nanoparticles. rsc.org |

Fabrication of HoF₃ Sputtering Targets for Thin Film Deposition Research

Sputtering is a physical vapor deposition (PVD) technique widely used to deposit thin films of various materials onto a substrate. This process is crucial in fields such as optics, electronics, and materials science. photonexport.com The core component in this process is the sputtering target, which is a piece of the material intended for deposition. os-materials.com

Holmium fluoride (HoF₃) sputtering targets are utilized for the deposition of HoF₃ thin films. These targets are fabricated from high-purity HoF₃ powder, which is consolidated into a dense solid form. americanelements.comlesker.com The fabrication process often involves techniques like hot pressing or hot isostatic pressing (HIP) to achieve a high-density target, which is essential for a stable and efficient sputtering process. photonexport.com The quality and purity of the sputtering target directly influence the properties of the deposited thin film.

HoF₃ thin films are of interest for various applications, potentially in optical coatings and as a component in more complex material systems. The sputtering process allows for precise control over the thickness and composition of the deposited film. The target is placed in a vacuum chamber, and an inert gas, typically argon, is introduced to create a plasma. Ions from the plasma bombard the surface of the HoF₃ target, ejecting HoF₃ molecules or atoms, which then travel and deposit onto the substrate. photonexport.com

Several companies supply HoF₃ sputtering targets in various purities and forms, indicating their use in research and development for thin film applications. americanelements.comlesker.comabletarget.com

Precursor Chemistry and Purity Control in HoF₃ Synthesis

HoF₃ as a Valuable Precursor for Synthesizing Pure Holmium Metal

Holmium fluoride (HoF₃) serves as a crucial precursor in the production of high-purity holmium metal. lanl.govazom.com The synthesis of metallic holmium is achieved through the reduction of its fluoride salt. A common and established method for this process is the calciothermic reduction, where anhydrous HoF₃ is reacted with metallic calcium at elevated temperatures. lanl.govinstitut-seltene-erden.de

The chemical reaction for this process can be represented as:

2HoF₃ + 3Ca → 2Ho + 3CaF₂

In this reaction, calcium acts as the reducing agent, displacing holmium from its fluoride compound to yield metallic holmium and calcium fluoride (CaF₂) as a byproduct. institut-seltene-erden.de The process is carried out in a tantalum crucible and typically requires heating to a temperature above the melting point of holmium to facilitate the separation of the molten metal from the slag (CaF₂). institut-seltene-erden.de

Another method for producing holmium metal involves the lithium thermal reduction of anhydrous holmium chloride (HoCl₃). epomaterial.com However, the reduction of the fluoride is a widely cited method. lanl.govazom.cominstitut-seltene-erden.de The purity of the resulting holmium metal is highly dependent on the purity of the initial HoF₃ precursor and the cleanliness of the reduction process. Any impurities present in the HoF₃ can be carried over to the final metallic product. Therefore, careful control over the synthesis and purification of HoF₃ is essential for obtaining high-purity holmium metal, which is required for its various specialized applications. institut-seltene-erden.de

Strategies for Mitigating Oxygen-Incorporated Impurities in Fluoride Crystal Growth

The presence of oxygen- and hydroxyl-containing impurities is a significant challenge in the synthesis of high-purity fluoride crystals, including holmium fluoride (HoF₃). These impurities can be detrimental to the material's optical and luminescent properties, acting as quenching centers and causing light scattering. researchgate.net Oxygen contamination is a primary concern as it can reduce the transparency of fluoride materials, particularly in the vacuum ultraviolet (VUV) region. researchgate.netsemanticscholar.org The incorporation of oxygen can occur through several mechanisms, with pyrohydrolysis—the reaction of the fluoride material with water vapor at elevated temperatures—being a principal cause. iec.cat

Oxygen can be incorporated in two forms: as a separate phase of oxyfluorides or through the isomorphous replacement of fluorine ions in the crystal lattice. iec.cat The latter is particularly challenging to detect and analyze but significantly impacts the spectroscopic behavior of rare-earth ions. iec.cat Given the similarity in ionic radii, contamination with O²⁻ and OH⁻ is highly possible and can be harmful to the material's performance. researchgate.net

Several strategies have been developed to minimize or eliminate these oxygen-incorporated impurities during the crystal growth process. These methods primarily focus on creating a highly pure, oxygen-free environment and actively removing any residual oxygen.

Key Mitigation Strategies:

Fluorinating Atmosphere: A widely adopted and effective technique is the use of a fluorinating atmosphere during the crystal growth and raw material purification stages. semanticscholar.orgmdpi.comuni-hamburg.de This atmosphere actively removes oxygen by converting oxides and oxyfluorides back into pure fluorides. Common fluorinating agents include:

Hydrogen Fluoride (HF): Anhydrous HF is used to treat raw powders at elevated temperatures to remove oxygen. semanticscholar.orgiec.catmdpi.com

Carbon Tetrafluoride (CF₄): Often used in combination with an inert gas like helium, CF₄ creates a reactive atmosphere that purifies the melt. semanticscholar.orgmdpi.com

Ammonium (B1175870) Bifluoride (NH₄F·HF) or Ammonium Fluoride (NH₄F): These compounds decompose upon heating to produce HF gas, providing a fluorinating environment. iec.cat

Use of Scavengers: Certain reactive compounds, known as scavengers, can be added to the melt to react with and remove oxygen impurities. Lead fluoride (PbF₂) is one such scavenger that has been used in the growth of fluoride crystals.

Precursor Selection and Purification: The purity of the starting materials is critical. Traces of nitrates or chlorides from the precipitation process can be a source of oxygen. iec.cat Therefore, preliminary purification of the raw materials is essential. This can involve annealing the powders in a vacuum or a fluorinating atmosphere before the crystal growth process commences. semanticscholar.orgmdpi.com

Control of Growth Environment: The materials used in the crystal growth apparatus itself can be a source of oxygen contamination. For instance, using oxygen-based materials like zirconia for insulation is avoided in fluoride crystal growth. Instead, materials like vitreous carbon are employed. uni-hamburg.de

The effectiveness of these strategies is often evaluated by the improved optical properties of the resulting crystals, such as enhanced transparency in the UV and VUV spectral regions. semanticscholar.orgmdpi.com

| Strategy | Description | Key Agents/Methods | Primary Purpose | Reference |

|---|---|---|---|---|

| Fluorinating Atmosphere | Growth or annealing in a reactive fluorine-containing gas to convert oxides/oxyfluorides to fluorides. | HF, CF₄, Decomposed NH₄F·HF | Deep purification of the melt and raw materials from oxygen. | semanticscholar.orgiec.catmdpi.comuni-hamburg.de |

| Precursor Purification | Pre-treatment of raw fluoride powders to remove contaminants before growth. | Vacuum annealing, melting in a fluorinating atmosphere. | To eliminate oxygen sources originating from the starting materials. | semanticscholar.orgmdpi.com |

| Growth Apparatus Material Selection | Using non-oxygen-containing materials for crucibles and insulation. | Vitreous carbon instead of zirconia. | To prevent contamination of the melt from the growth setup at high temperatures. | uni-hamburg.de |

Utilization of Specific Fluoride Precursors in HoF₃ Synthesis

The synthesis of holmium fluoride (HoF₃) can be achieved through various methods, with the choice of precursors significantly influencing the purity, phase, and morphology of the final product. The selection ranges from traditional wet chemical methods to advanced deposition techniques, each employing specific holmium and fluoride sources.

One of the most conventional methods involves the reaction of a holmium precursor, typically holmium oxide (Ho₂O₃), with a strong fluorinating agent. ontosight.aiontosight.ai The hydrofluoric acid precipitation-vacuum dehydration method, for example, reacts Ho₂O₃ with hydrofluoric acid (HF) to form a hydrated holmium fluoride intermediate, which is then dehydrated under vacuum. An alternative approach uses ammonium fluoride (NH₄F) as the fluoride source, reacting with holmium oxide at elevated temperatures.

For advanced applications like thin-film deposition, Atomic Layer Deposition (ALD) utilizes volatile organometallic and inorganic precursors. In the ALD of HoF₃, a holmium precursor such as Ho(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) is combined with a fluoride precursor. researchgate.net Studies have explored several fluoride sources for this process, including ammonium fluoride (NH₄F), titanium tetrafluoride (TiF₄), tantalum pentafluoride (TaF₅), and niobium pentafluoride (NbF₅). researchgate.net Research indicates that using NbF₅ as the fluoride precursor with Ho(thd)₃ can produce pure orthorhombic HoF₃ films with low oxygen impurity content (around 1.5-1.6 at%) at deposition temperatures between 235-275 °C. researchgate.net

The synthesis of HoF₃ nanoparticles also relies on specific precursors to control size and dispersibility. Homogeneous precipitation methods may use holmium salts like holmium acetate or holmium nitrate as the holmium source in a solvent like ethylene glycol. researchgate.net The choice of the anion (acetate vs. nitrate) has been shown to influence the morphology of the resulting nanoparticles. researchgate.net Hydrothermal synthesis is another route, where a precursor like holmium nitrate hexahydrate (Ho(NO₃)₃·6H₂O) is reacted under controlled temperature and pressure. scispace.com

The table below summarizes various precursors used in the synthesis of HoF₃ and related systems, highlighting the synthesis method and resulting product characteristics.

| Holmium Precursor | Fluoride Precursor/Source | Synthesis Method | Resulting Product/Purity | Reference |

|---|---|---|---|---|

| Holmium Oxide (Ho₂O₃) | Hydrofluoric Acid (HF) | Precipitation & Dehydration | HoF₃ (Orthorhombic, 95-98% purity) | |

| Holmium Oxide (Ho₂O₃) | Ammonium Fluoride (NH₄F) | Solid-State Reaction | HoF₃ (Trigonal, 98-99% purity) | |

| Ho(thd)₃ | Niobium Pentafluoride (NbF₅) | Atomic Layer Deposition (ALD) | Pure orthorhombic HoF₃ films with low oxygen (1.5-1.6 at%) and niobium (0.15-0.21 at%) content. | researchgate.net |

| Holmium Acetate | Ammonium Fluoride (in ethylene glycol) | Homogeneous Precipitation | Rhombus-like HoF₃ nanoparticles. | researchgate.net |

| Holmium Nitrate | Ammonium Fluoride (in ethylene glycol) | Homogeneous Precipitation | Ellipsoid-like HoF₃ nanoparticles. | researchgate.net |

| Holmium Nitrate Hexahydrate (Ho(NO₃)₃·6H₂O) | - (in hydrothermal reaction with organic linker) | Hydrothermal Synthesis | Holmium-based coordination polymer. | scispace.com |

| Potassium Fluoride (KF) & Rare-earth trifluorides | Potassium Hydrofluoride (KHF₂) | Bridgman Technique | Transparent, oxygen-free KR₃F₁₀ crystals (R=Y, Tb). KHF₂ decomposes to create an HF fluorinating atmosphere. | semanticscholar.orgmdpi.com |

Crystallographic Structure and Phase Behavior of Holmium Fluoride

Structural Characterization Methodologies

The determination of the crystal structure and morphology of holmium fluoride (B91410) relies on a combination of advanced analytical techniques. These methods provide a comprehensive understanding of the material at both the atomic and microstructural levels.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phase and determining the lattice parameters of HoF₃. At ambient conditions, holmium fluoride typically crystallizes in the orthorhombic β-YF₃ type structure, belonging to the Pnma space group (No. 62). wikipedia.orgresearchgate.net This structure is common to several other rare-earth trifluorides, including those of terbium, dysprosium, and erbium. smolecule.com XRD analysis provides detailed information about the unit cell dimensions. For instance, the lattice parameters for the orthorhombic phase of HoF₃ have been reported, contributing to a precise structural model. researchgate.netsmolecule.com The technique is also crucial for observing phase transitions, as changes in pressure or temperature can induce a shift from the orthorhombic to a hexagonal or trigonal structure, each with a distinct XRD pattern. wikipedia.orgnih.gov

Table 1: Crystallographic Data for Holmium Fluoride (HoF₃) at Ambient Conditions

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Molecular Weight | 221.93 g/mol |

| Theoretical Density | 7.64 g/cm³ |

| Melting Point | 1143 °C |

This table presents key crystallographic and physical properties of HoF₃ under standard conditions. wikipedia.orgloradchemical.com

Scanning Electron Microscopy (SEM) is employed to investigate the morphology, or external shape and size, of HoF₃ crystals. Studies have shown that the synthesis method can significantly influence the resulting morphology. For example, HoF₃ nanoparticles synthesized via homogeneous precipitation in ethylene (B1197577) glycol can exhibit different shapes depending on the precursor used. csic.esresearchgate.net The use of holmium nitrate (B79036) as a precursor has been shown to produce ellipsoid-like nanoparticles, while holmium acetate (B1210297) leads to the formation of rhombus-like nanoparticles. csic.esresearchgate.net SEM images reveal the surface topography and particle size distribution, which are critical for understanding the material's properties and potential applications. For instance, the morphology of HoF₃ films prepared by atomic layer deposition has been observed to change from rod-like to smoother surfaces with increasing deposition temperature. rsc.org

High-Pressure Structural Transformations in HoF₃

Applying high pressure to holmium fluoride induces significant changes in its crystal structure. These pressure-induced phase transitions are a key area of research, providing insights into the fundamental properties of rare-earth trifluorides.

In situ high-pressure studies, often utilizing techniques like photoluminescence spectroscopy and Raman spectroscopy, have revealed that HoF₃ micro- and nanocrystals undergo distinct structural phase transformations. acs.org Experimental evidence shows a first phase transition occurring at approximately 5-6 GPa. acs.org A second phase transition is observed at around 12 GPa. acs.org These transitions are reversible upon the release of pressure. researchgate.net The transition pressures can be influenced by the crystal size, with nanocrystals potentially exhibiting slightly different transition points compared to microcrystals. acs.org

The primary pressure-induced phase transition in HoF₃ involves a transformation from the ambient orthorhombic structure to a hexagonal structure. nih.govacs.org This is a common phenomenon among orthorhombic rare-earth trifluorides (REF₃) from samarium to lutetium, as well as yttrium. nih.gov First-principles calculations support the experimental findings, confirming the orthorhombic-to-hexagonal phase transition route under high pressure. nih.govacs.org The transition pressure for this transformation tends to increase as the zero-pressure volume of the REF₃ in the orthorhombic phase decreases across the lanthanide series. nih.gov

The structural transformation from the orthorhombic to the hexagonal phase is accompanied by a significant change in the coordination environment of the holmium atoms. In the ambient orthorhombic structure, the holmium atom has a coordination number of 9. smolecule.com Upon transitioning to the hexagonal phase under high pressure, the coordination number of the holmium atom increases to 11. acs.org This change in coordination reflects a more compact packing of the ions in the crystal lattice at elevated pressures. First-principles calculations have been instrumental in elucidating these changes in the coordination sphere of the holmium atoms during the pressure-induced phase transitions. acs.org

Table 2: Pressure-Induced Phase Transitions in Holmium Fluoride (HoF₃)

| Transition Pressure | Initial Phase | Final Phase | Initial Ho Coordination Number | Final Ho Coordination Number |

| ~5-6 GPa | Orthorhombic | Hexagonal | 9 | 11 |

| ~12 GPa | Hexagonal | Modified Hexagonal | 11 | - |

This table summarizes the key aspects of the pressure-induced phase transitions observed in HoF₃. smolecule.comacs.org

High-Pressure Raman Spectroscopy on HoF3 Lattice Modes

High-pressure Raman spectroscopy has been utilized as a critical tool to investigate the lattice dynamics and structural stability of Holmium Fluoride (HoF₃) under extreme conditions. acs.org These studies have been instrumental in confirming the pressure-induced phase transitions of the compound. As pressure is applied, the Raman spectra of HoF₃ exhibit characteristic changes in vibrational frequencies, providing evidence of structural transformations at the atomic level. acs.orgsmolecule.com

Research has identified two primary structural phase transformations in HoF₃ micro- and nanocrystals under high pressure. acs.orgsmolecule.com The first transition occurs at approximately 5 to 6 GPa. acs.orgsmolecule.com At this pressure, HoF₃ transforms from its standard orthorhombic structure to a hexagonal phase. acs.orgsmolecule.com This is followed by a second phase transition at around 12 GPa to a further modified hexagonal structure. smolecule.com High-pressure Raman spectra have corroborated the existence of these two phase transitions, which were also identified through in-situ high-pressure photoluminescence techniques. acs.orgsmolecule.com The shifts in the Raman lattice modes correspond to the significant restructuring of the crystal lattice and the change in the coordination environment of the holmium ions. acs.orgsmolecule.com

Ionic Radii and Isostructural Relationships of HoF3

The crystallographic properties of Holmium Fluoride are intrinsically linked to its ionic radius and its position within the lanthanide series. These factors dictate its structural similarities with other rare-earth fluorides, most notably Yttrium Trifluoride (YF₃).

Comparative Crystallographic Studies with Yttrium Trifluoride (YF3) and Other Isostructural Lanthanide Fluorides

Holmium Fluoride (HoF₃) is isostructural with the β-form of Yttrium Trifluoride (YF₃). smolecule.commdpi.com At ambient conditions, both compounds crystallize in the orthorhombic system with the space group Pnma (No. 62). smolecule.commdpi.comwikipedia.org This structure is the only stable phase for HoF₃ up to 1343 K. mdpi.com The Ho³⁺ ion is nine-coordinated within a distorted tricapped trigonal prism arrangement of fluoride ions. mdpi.comfu-berlin.de

This isostructural relationship extends to other lanthanide trifluorides. Specifically, the trifluorides of the middle and late lanthanides, from Samarium (Sm) to Lutetium (Lu), also adopt the β-YF₃ structure type. mdpi.com The remarkable similarity in their crystal structures is a direct consequence of the comparable ionic radii of their trivalent cations. mdpi.com Yttrium, a d-block element, is often grouped with the rare-earth elements due to its similar charge and ionic radius, leading to what is known as a "geochemical twin pair" relationship with holmium. mdpi.com Precise structural studies based on formula volumes (V_form) calculated from unit cell parameters place YF₃ between HoF₃ and ErF₃ in the lanthanide fluoride series. mdpi.comnih.gov

Below is a table comparing the crystallographic data for HoF₃ and its isostructural counterpart, YF₃.

| Property | Holmium Fluoride (HoF₃) | Yttrium Trifluoride (YF₃) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| Structure Type | β-YF₃ | β-YF₃ |

| Lattice Constant a | ~6.40 Å | ~6.49 Å |

| Lattice Constant b | ~6.87 Å | ~6.95 Å |

| Lattice Constant c | ~4.37 Å | ~4.43 Å |

| Formula Units (Z) | 4 | 4 |

| Calculated Density | 7.64 g/cm³ wikipedia.org | ~7.3 g/cm³ |

| Coordination Number | 9 smolecule.com | 9 mdpi.com |

Note: Lattice constant values can vary slightly between different experimental and computational studies.

Influence of Ionic Radii on HoF3 Crystal Structure Formation and Stability

The formation and stability of the specific crystal structure of Holmium Fluoride are governed by the size of the Ho³⁺ cation. The phenomenon of lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number—plays a crucial role in determining the structural preferences across the lanthanide trifluoride series. mdpi.comnih.gov

For the lanthanide trifluorides (LnF₃), there is a structural crossover that correlates directly with the cation size. The larger cations at the beginning of the series, such as Lanthanum (La) and Samarium (Sm), tend to form hexagonal structures. smolecule.com As the ionic radius decreases due to the lanthanide contraction, the smaller cations, including Holmium (Ho), favor the more densely packed orthorhombic β-YF₃ type structure. smolecule.com

The ionic radius of Ho³⁺ in a nine-fold coordination environment (1.072 Å) is exceptionally close to that of Y³⁺ (1.075 Å). mdpi.com This negligible difference in size is the fundamental reason for the isostructural relationship and the "twin" geochemical behavior of holmium and yttrium. mdpi.com The stability of the orthorhombic Pnma structure for HoF₃ is thus a direct outcome of the Ho³⁺ ion reaching a size that is optimal for this specific crystal lattice arrangement.

The following table presents the ionic radii for Y³⁺ and selected isostructural Lanthanide (III) ions, illustrating the size trend.

| Ion | Ionic Radius (Coordination Number 9) |

| Gadolinium (Gd³⁺) | 1.107 Å |

| Terbium (Tb³⁺) | 1.095 Å |

| Dysprosium (Dy³⁺) | 1.083 Å |

| Yttrium (Y³⁺) | 1.075 Å mdpi.com |

| Holmium (Ho³⁺) | 1.072 Å mdpi.com |

| Erbium (Er³⁺) | 1.062 Å |

| Thulium (Tm³⁺) | 1.052 Å |

| Ytterbium (Yb³⁺) | 1.042 Å |

| Lutetium (Lu³⁺) | 1.032 Å |

Source: R.D. Shannon, Acta Crystallographica A32, 751 (1976), unless otherwise cited. Values are provided for comparative purposes.

Advanced Spectroscopic Investigations of Holmium Fluoride Systems

Optical Absorption Spectroscopy of HoF₃ and Ho³⁺-Doped Systems

Optical absorption spectroscopy is a powerful tool for probing the energy level structure of Ho³⁺ ions in various host materials. The absorption spectrum is characterized by a series of sharp lines corresponding to electronic transitions from the ⁵I₈ ground state to higher-lying excited states of the 4f¹⁰ electronic configuration.

The ground state absorption spectra of holmium fluoride (B91410) and Ho³⁺-doped systems exhibit a multitude of absorption bands across the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions. These bands arise from the excitation of electrons from the ⁵I₈ ground state manifold to various excited state manifolds.

In Ho³⁺-doped fluorophosphate (B79755) glasses, distinct absorption lines have been observed at wavelengths of 416 nm, 450 nm, 468 nm, 473 nm, 484 nm, 536 nm, 638 nm, and 643 nm researchgate.net. Similarly, studies on Ho³⁺ in aqueous solutions have identified absorption bands at 346 nm, 386 nm, 468 nm, and 473 nm researchgate.net. The precise positions and intensities of these absorption peaks are influenced by the local crystal field environment surrounding the Ho³⁺ ion.

For instance, the polarized ground state absorption spectra of Ho³⁺-doped lithium lutetium fluoride (Ho:LiLuF₄) and holmium-doped lanthanum fluoride (Ho:LaF₃) have been documented, showcasing the anisotropic nature of light absorption in these crystalline hosts researchgate.net. The absorption spectrum of Ho³⁺-doped yttrium lithium fluoride (Ho:YLF) shows transitions in the mid-IR, specifically the ⁵I₈ → ⁵I₇ and ⁵I₈ → ⁵I₆ transitions optica.org.

A summary of notable ground state absorption peaks for Ho³⁺ in various fluoride-based systems is presented below.

| Host Material | Wavelength (nm) | Transition |

| Fluorophosphate Glass | 416, 450, 468, 473, 484, 536, 638, 643 | ⁵I₈ → Excited States |

| Aqueous Solution | 346, 386, 468, 473 | ⁵I₈ → Excited States |

| YLF | ~1940 | ⁵I₈ → ⁵I₇ |

| YLF | ~1151 | ⁵I₈ → ⁵I₆ |

Certain electronic transitions in rare-earth ions are termed "hypersensitive" because their intensities are particularly sensitive to small changes in the local environment of the ion. For the Ho³⁺ ion, the transition from the ground state ⁵I₈ to the ⁵G₆ excited state is one such hypersensitive transition researchgate.net.

The intensity of these transitions is strongly influenced by the symmetry of the crystal field at the Ho³⁺ site and the nature of the Ho-ligand bonds. The oscillator strengths of hypersensitive transitions can vary significantly from one host material to another, providing a valuable probe of the local structure. It has been noted that the ⁵I₈ → ⁵G₆ absorption transition is highly sensitive to the surrounding environment of the Ho³⁺ ions researchgate.net. This sensitivity can be exploited to understand the coordination and bonding characteristics of Ho³⁺ in different fluoride lattices.

The absorption cross-section (σₐ) is a critical parameter that quantifies the probability of a photon being absorbed by an ion at a specific wavelength. Accurate determination of absorption cross-sections is vital for modeling and designing laser and amplifier systems.

For high-concentration Ho³⁺-doped yttrium lithium fluoride (YLF) and barium yttrium fluoride (BYF) crystals, the polarized absorption cross-sections for the ⁵I₈ → ⁵I₇ and ⁵I₈ → ⁵I₆ transitions have been investigated optica.org. In a study of Ho³⁺-doped ZBLAN glass, the maximum ground state absorption cross-section for the ⁵I₈ → ⁵I₆ transition was found to be 4.7 x 10⁻²¹ cm² at a wavelength of 1149 nm unesp.br.

The table below presents some reported absorption cross-section values for Ho³⁺ in fluoride-based materials.

| Host Material | Transition | Wavelength (nm) | Polarization | Absorption Cross-Section (cm²) |

| ZBLAN Glass | ⁵I₈ → ⁵I₆ | 1149 | - | 4.7 x 10⁻²¹ |

The absorption spectra of HoF₃ and Ho³⁺-doped systems can exhibit a noticeable dependence on temperature. Changes in temperature can affect the population distribution within the Stark levels of the ground state manifold, leading to variations in the intensity and width of absorption lines.

Generally, as temperature increases, the absorption bands can broaden due to increased electron-phonon interactions. Furthermore, the intensity of "hot bands," which originate from thermally populated higher-lying Stark levels of the ground state, can increase with temperature. Conversely, a decrease in temperature can lead to a narrowing of absorption lines and a reduction in the intensity of hot bands, allowing for higher resolution spectroscopy of the Stark level structure. For some materials, an increase in temperature can lead to a linear decrease in the maximum absorbance nih.gov. It has been observed that with increasing temperature, the absorption spectrum of a hydrated electron can shift to lower energies coudert.name. While specific detailed studies on the temperature-dependent absorption of HoF₃ in the UV-Vis-NIR region are not widely available in the provided search results, these general principles are expected to apply.

Luminescence Spectroscopy of HoF₃ and Ho³⁺-Doped Systems

Luminescence spectroscopy involves the study of light emission from a material following excitation by a suitable light source. For HoF₃ and Ho³⁺-doped systems, this technique provides invaluable information about the radiative decay pathways, energy transfer mechanisms, and quantum efficiencies of the excited states.

Ho³⁺ ions in fluoride hosts exhibit a rich photoluminescence spectrum with emissions spanning from the visible to the mid-infrared region. The emission properties are strongly dependent on the host material, the concentration of Ho³⁺ ions, and the excitation wavelength.

In Ho³⁺-doped fluoride glass, various emission bands can be observed researchgate.net. A comparative study of Ho³⁺-doped fluorides (BaF₂, NaYF₄) showed mid-infrared emissions at approximately 3900 nm, originating from the ⁵I₅ → ⁵I₆ transition nsf.gov.

The kinetics of the luminescence, particularly the fluorescence lifetime (τ), are crucial for understanding the dynamics of the excited states. The lifetime of an excited state is influenced by both radiative and non-radiative decay processes. In high-concentration Ho:YLF and Ho:BYF, the fluorescence lifetimes for the ⁵I₇ and ⁵I₆ manifolds have been measured. For 6.5% Ho:YLF, the lifetime of the ⁵I₇ manifold was 15.5 ms (B15284909). For Ho:BYF, the lifetimes were concentration-dependent, with values of 13.3 ms, 17.7 ms, and 18.9 ms for Ho³⁺ concentrations of 6.1%, 18%, and 20%, respectively optica.org. In Ho³⁺-doped CsCdCl₃, the ⁵I₅ level was found to have a long emission lifetime of approximately 14.55 ms nsf.gov.

The stimulated-emission cross-section (σₑ) is another key parameter derived from luminescence studies, indicating the likelihood of stimulated emission and thus the potential for laser action. For Ho³⁺ in CaF₂, the stimulated-emission cross-section for the ⁵I₇ → ⁵I₈ transition is 0.72 × 10⁻²⁰ cm² at 2025 nm researchgate.net.

The following table summarizes key luminescence properties of Ho³⁺ in various fluoride and chloride host materials.

| Host Material | Transition | Emission Wavelength (nm) | Fluorescence Lifetime (ms) | Stimulated-Emission Cross-Section (cm²) |

| CaF₂ | ⁵I₇ → ⁵I₈ | ~2100 | - | 0.72 x 10⁻²⁰ (at 2025 nm) |

| BaF₂ | ⁵I₅ → ⁵I₆ | ~3900 | - | - |

| NaYF₄ | ⁵I₅ → ⁵I₆ | ~3900 | - | - |

| YLF (6.5% Ho) | ⁵I₇ → ⁵I₈ | - | 15.5 | - |

| BYF (6.1% Ho) | ⁵I₇ → ⁵I₈ | - | 13.3 | - |

| BYF (18% Ho) | ⁵I₇ → ⁵I₈ | - | 17.7 | - |

| BYF (20% Ho) | ⁵I₇ → ⁵I₈ | - | 18.9 | - |

| CsCdCl₃ | ⁵I₅ → ⁵I₆ | ~3900 | ~14.55 | - |

Characterization of Visible, Near-Infrared, and Mid-Infrared Emission

Holmium fluoride (HoF₃) systems, particularly when doped into various host materials, exhibit a rich emission spectrum spanning the visible, near-infrared (NIR), and mid-infrared (mid-IR) regions. These emissions originate from the intra-4f electronic transitions of the trivalent holmium ion (Ho³⁺). The specific wavelengths and intensities of these emissions are influenced by the host material and the presence of co-dopants.

Under excitation, typically with near-infrared light, Ho³⁺-doped materials display characteristic emission bands. In the visible spectrum, the most prominent emissions are a green band and a red band. The intense green emission corresponds to the ⁵F₄, ⁵S₂ → ⁵I₈ transition and is typically centered around 540-550 nm. nih.govmdpi.comrsc.org A strong red emission band is also frequently observed at approximately 660 nm, which is attributed to the ⁵F₅ → ⁵I₈ transition. nih.govelsevier.es

In the near-infrared region, a weaker emission may be observed around 754 nm, resulting from the ⁵S₂ → ⁵I₇ transition. nih.govelsevier.es However, the most significant NIR and mid-IR emissions are crucial for applications in fields like solid-state lasers. An intense and broad emission in the 2.0 µm range is due to the ⁵I₇ → ⁵I₈ transition of Ho³⁺. researchgate.net Furthermore, emissions in the mid-IR range, such as the one at approximately 2.85-2.9 µm arising from the ⁵I₆ → ⁵I₇ transition, have been demonstrated in various fluoride and tellurite (B1196480) glass hosts. researchgate.net

The table below summarizes the key emission transitions observed in Ho³⁺-doped systems.

| Spectral Region | Wavelength Range | Transition | Reference |

| Visible (Green) | ~540 - 550 nm | ⁵F₄, ⁵S₂ → ⁵I₈ | nih.govmdpi.comrsc.org |

| Visible (Red) | ~660 - 664 nm | ⁵F₅ → ⁵I₈ | nih.govelsevier.esresearchgate.net |

| Near-Infrared (NIR) | ~754 nm | ⁵F₄, ⁵S₂ → ⁵I₇ | elsevier.es |

| Mid-Infrared (Mid-IR) | ~2000 nm (2.0 µm) | ⁵I₇ → ⁵I₈ | researchgate.net |

| Mid-Infrared (Mid-IR) | ~2850 nm (2.85 µm) | ⁵I₆ → ⁵I₇ | researchgate.net |

Luminescence Decay Dynamics and Quantum Efficiency Estimation

The luminescence decay dynamics of the excited states of Ho³⁺ are critical for understanding the efficiency of its light emission. These dynamics are typically investigated by measuring the luminescence lifetime, which is the time it takes for the emission intensity to decrease to 1/e of its initial value after pulsed excitation. The lifetime of a particular energy level is influenced by both radiative decay (emission of a photon) and non-radiative decay processes (e.g., multi-phonon relaxation).

In Ho³⁺ systems, the decay curve of the green emission from the ⁵F₄ level has been characterized. elsevier.es The lifetime of these emissive states is a key parameter; for instance, it has been observed that the lifetime of the ⁵F₄/⁵S₂ level can be influenced by the material composition, such as increasing with the concentration of co-dopants like Mg²⁺ in certain phosphors. rsc.org

Emission Cross-Section Analysis of Ho³⁺ Transitions

The stimulated emission cross-section (σₑ) is a crucial parameter for evaluating the potential of a material for laser applications. It represents the effective area of an ion for stimulated emission at a specific wavelength. A large emission cross-section indicates a higher probability of stimulated emission, which is favorable for achieving laser action.

For Ho³⁺-doped materials, the emission cross-section has been calculated for several key transitions, particularly those in the mid-infrared region which are of significant interest for developing eye-safe lasers. For the ⁵I₆ → ⁵I₇ transition, which emits around 2.85 µm, the emission cross-section in a fluoroaluminate glass was calculated to be 1.28 × 10⁻²⁰ cm². researchgate.net This value is notably higher than that observed in other host glasses like ZBLAN (0.50 × 10⁻²⁰ cm²) and germanate glass (0.92 × 10⁻²⁰ cm²). researchgate.net

The analysis of emission cross-sections, often performed in conjunction with absorption cross-sections using theories like the McCumber theory, allows for the prediction of gain and laser performance. researchgate.net The lasing potentiality of various transitions, including ⁵F₅ → ⁵I₇, ⁵F₅ → ⁵I₈, and the important ⁵I₇ → ⁵I₈ transition around 2.0 µm, is directly assessed by the magnitude of their respective stimulated emission cross-sections. researchgate.net

The table below presents reported emission cross-section values for key Ho³⁺ transitions.

| Transition | Wavelength | Host Material | Emission Cross-Section (σₑ) | Reference |

| ⁵I₆ → ⁵I₇ | 2854 nm | Fluoroaluminate Glass | 1.28 × 10⁻²⁰ cm² | researchgate.net |

Upconversion and Downconversion Luminescence in HoF₃ Systems

Mechanisms of Upconversion (e.g., Energy Transfer Upconversion)

Upconversion is a process where the absorption of multiple low-energy photons leads to the emission of a higher-energy photon. In HoF₃ systems, this phenomenon is often facilitated by co-doping with a sensitizer (B1316253) ion, most commonly ytterbium (Yb³⁺). The dominant mechanism in such co-doped systems is Energy Transfer Upconversion (ETU).

The ETU process in Ho³⁺/Yb³⁺ systems proceeds as follows:

Absorption: The Yb³⁺ sensitizer ion, which has a large absorption cross-section around 980 nm, absorbs a near-infrared photon, promoting it to its ²F₅/₂ excited state.

First Energy Transfer: The excited Yb³⁺ ion transfers its energy to a nearby Ho³⁺ ion in the ground state (⁵I₈), exciting it to the ⁵I₆ level.

Second Energy Transfer: A second excited Yb³⁺ ion transfers its energy to the already excited Ho³⁺ ion (now in the ⁵I₆ state), promoting it to higher energy levels such as ⁵F₄ and ⁵S₂.

Emission: The Ho³⁺ ion then relaxes from these higher energy levels back to the ground state, emitting visible photons (e.g., green light) in the process.

This sequential energy transfer from the sensitizer (Yb³⁺) to the activator (Ho³⁺) is a highly efficient pathway for populating the upper emitting states of holmium and is the key mechanism behind the bright upconversion luminescence observed in these materials. elsevier.esresearchgate.net

Multi-Photon Conversion Processes in Ho³⁺-Doped Materials

The visible emissions observed in upconversion luminescence in Ho³⁺-doped materials are the result of multi-photon processes. Analysis of the relationship between the intensity of the upconverted emission and the power of the excitation laser confirms that the green and red emissions typically involve the absorption of two photons for each emitted visible photon. elsevier.esresearchgate.netbibliotekanauki.pl

Besides ETU, another possible multi-photon mechanism involves Ground State Absorption (GSA) followed by Excited State Absorption (ESA) within the Ho³⁺ ion itself. In this process, a first photon excites the Ho³⁺ ion from the ground state to an intermediate metastable level (GSA). Before it can relax, a second photon is absorbed, promoting it from this intermediate level to a higher-lying emitting state (ESA). While possible, this process is generally less efficient in Ho³⁺-only systems compared to the ETU mechanism in Yb³⁺-sensitized materials, as Yb³⁺ has a much higher absorption cross-section for the typical 980 nm pump wavelength. elsevier.es

Wavelength-Specific Excitation and Emission Profiles (e.g., Green and Red Upconversion)

When Ho³⁺-doped or Ho³⁺/Yb³⁺ co-doped fluoride systems are excited with a near-infrared laser, typically at a wavelength of 980 nm, they exhibit distinct emission profiles in the visible spectrum. elsevier.es The most prominent of these are the green and red upconversion emissions.

Green Upconversion: An intense green emission is observed, centered at approximately 540-547 nm. nih.govrsc.orgelsevier.es This light is generated from the relaxation of Ho³⁺ ions from the closely spaced ⁵F₄ and ⁵S₂ energy levels down to the ⁵I₈ ground state. This green luminescence is often the most dominant feature in the upconversion spectrum.

Red Upconversion: A strong red emission is also frequently detected, centered around 658-661 nm. elsevier.esresearchgate.net This emission originates from the ⁵F₅ → ⁵I₈ transition. The population of the ⁵F₅ level can occur via non-radiative relaxation from the higher ⁵S₂/⁵F₄ levels or through a different energy transfer pathway.

The relative intensity of the green and red emission bands can be tuned by varying factors such as the concentration of the Ho³⁺ and Yb³⁺ dopants and the nature of the host material. nih.gov This tunability makes these materials promising for applications in color displays and optical coding.

The table below details the typical excitation and emission wavelengths for upconversion in Ho³⁺-doped systems.

| Excitation Wavelength | Emission Color | Emission Wavelength | Transition | Reference |

| ~980 nm | Green | ~540 - 547 nm | ⁵F₄, ⁵S₂ → ⁵I₈ | nih.govrsc.orgelsevier.esresearchgate.net |

| ~980 nm | Red | ~658 - 661 nm | ⁵F₅ → ⁵I₈ | nih.govelsevier.esresearchgate.net |

Efficiency of Upconversion-to-Downconversion Processes

The efficiency of luminescence in Holmium Fluoride (HoF3) systems is a critical parameter for their application in various photonic devices. This efficiency is largely determined by the competition between upconversion (UC) and downconversion (DC), also known as quantum cutting, processes. While a direct comparative study on the quantum yield of upconversion versus downconversion specifically in pure HoF3 is not extensively documented in publicly available literature, the principles can be understood from studies on holmium-doped fluoride materials.

Upconversion is a process where lower-energy photons are converted into higher-energy photons, while downconversion involves the conversion of a high-energy photon into two or more lower-energy photons. The quantum yield (QY) of these processes is a measure of their efficiency. For upconversion, the quantum yield (ΦUC) is often dependent on the excitation power density, as it is a non-linear process. In contrast, the quantum yield for downconversion is generally independent of the excitation power.

In Ho³⁺-doped systems, both UC and DC processes are possible due to the rich energy level structure of the Ho³⁺ ion. For instance, under near-infrared (NIR) excitation, Ho³⁺ ions can undergo energy transfer upconversion (ETU) to produce visible light. Conversely, upon excitation with high-energy photons (e.g., in the UV or blue spectral regions), a single Ho³⁺ ion or a pair of interacting ions can relax through a cascade of emissive transitions, potentially leading to quantum yields greater than 100%.

The efficiency of these processes in a HoF3 lattice would be influenced by factors such as the concentration of Ho³⁺ ions, the presence of quenching sites, and the phonon energy of the host material. Fluoride hosts are generally favored for both upconversion and downconversion applications due to their low phonon energies, which reduces the rates of non-radiative multiphonon relaxation and thus enhances the efficiency of radiative transitions.

Strategies for Luminescence Enhancement (e.g., Sensitization, Plasmonic Nanocavities)

Several strategies have been developed to enhance the luminescence intensity of rare-earth-doped materials, including those containing holmium. These strategies are broadly applicable to HoF3 systems and aim to either increase the absorption of excitation light or improve the quantum efficiency of the emission process.

Sensitization:

One of the most effective methods for enhancing the luminescence of Ho³⁺ is through sensitization. This involves co-doping the host material with another ion, known as a sensitizer, which has a large absorption cross-section at the desired excitation wavelength. The sensitizer then transfers the absorbed energy to the Ho³⁺ ion (the activator), which subsequently emits light. Ytterbium (Yb³⁺) is a commonly used sensitizer for Ho³⁺ upconversion, as it has a strong absorption band around 980 nm, a wavelength readily available from commercial diode lasers. The energy transfer from Yb³⁺ to Ho³⁺ populates the excited states of holmium, leading to enhanced upconversion luminescence. This sensitization scheme has been successfully demonstrated in various fluoride glasses and nanocrystals iphy.ac.cn.

The general mechanism for Yb³⁺-Ho³⁺ upconversion involves the following steps:

A Yb³⁺ ion absorbs a pump photon (around 980 nm) and is excited from its ²F₇/₂ ground state to the ²F₅/₂ excited state.

The excited Yb³⁺ ion transfers its energy to a nearby Ho³⁺ ion, promoting it from the ⁵I₈ ground state to the ⁵I₆ excited state.

A second energy transfer from another excited Yb³⁺ ion (or absorption of a second pump photon by the excited Ho³⁺ ion) further excites the Ho³⁺ ion to higher energy levels, such as ⁵S₂, ⁵F₄, or ⁵F₅.

The Ho³⁺ ion then relaxes radiatively from these higher levels, emitting visible light (e.g., green emission from the ⁵S₂, ⁵F₄ → ⁵I₈ transition and red emission from the ⁵F₅ → ⁵I₈ transition).

By carefully controlling the concentrations of the sensitizer and activator ions, the efficiency of the energy transfer and the resulting luminescence can be optimized.

Plasmonic Nanocavities:

Another powerful technique for luminescence enhancement is the use of plasmonic nanocavities. These structures, typically composed of noble metal nanoparticles (e.g., gold or silver), can dramatically enhance the local electromagnetic field experienced by nearby emitters. This phenomenon, known as metal-enhanced fluorescence (MEF) or plasmon-enhanced fluorescence (PEF), can lead to a significant increase in both the excitation rate and the radiative decay rate of the fluorophore nih.govresearchgate.net.

When light of a suitable wavelength interacts with a metallic nanoparticle, it can excite localized surface plasmons (LSPs), which are collective oscillations of the conduction electrons optica.org. The resonant excitation of LSPs creates a highly enhanced local electric field near the nanoparticle surface. If a Ho³⁺ ion is placed within this enhanced field, its absorption of excitation light will be significantly increased.

Furthermore, the plasmonic nanocavity can also modify the radiative and non-radiative decay rates of the emitter. The coupling between the emitter's dipole and the plasmon modes of the nanoparticle can create new, more efficient pathways for radiative decay, thereby increasing the quantum yield of the emission nih.govrsc.org. Studies on NaYF4:Yb/Er/Gd nanorods have shown that coupling with gold nanoparticle arrays can significantly enhance the upconversion emission arxiv.org. The enhancement is dependent on the geometry of the plasmonic structures and the distance between the nanoparticles and the emitters researchgate.net.

For HoF3 systems, plasmonic enhancement could be achieved by, for example, coating HoF3 nanocrystals with a silica (B1680970) shell and then decorating them with gold or silver nanoparticles rsc.orgnih.gov. The silica shell acts as a spacer to control the distance between the Ho³⁺ ions and the metal nanoparticles, which is crucial for optimizing the enhancement effect and avoiding quenching.

| Strategy | Mechanism | Key Advantages |

| Sensitization | Energy transfer from a co-dopant (sensitizer) with a large absorption cross-section to the Ho³⁺ ion (activator). | - Enables efficient pumping with commercially available laser diodes. - Significantly increases the overall luminescence intensity. |

| Plasmonic Nanocavities | Enhancement of the local electromagnetic field and modification of the radiative decay rates through coupling with localized surface plasmons of metallic nanoparticles. | - Can lead to very large enhancement factors (orders of magnitude). - Increases both the excitation rate and the quantum yield. |

Excited State Absorption (ESA) Investigations in HoF3 Systems

In holmium-doped fluoride materials, several ESA transitions have been identified. For example, in Ho³⁺-doped SrLaGaO4 crystal, ESA transitions have been calculated for a wide spectral range nih.gov. These calculations provide a framework for understanding the potential ESA pathways in HoF3.

A generalized energy level diagram for Ho³⁺ illustrating potential GSA and ESA processes is shown below.

Ground State Absorption (GSA): An ion in the ground state (e.g., ⁵I₈) absorbs a pump photon and is promoted to a lower excited state (e.g., ⁵I₇ or ⁵I₆).

Excited State Absorption (ESA): The ion in the lower excited state absorbs a second photon (either from the pump source or from the emission of another ion) and is promoted to a higher excited state (e.g., from ⁵I₇ to ⁵S₂, ⁵F₄).

The cross-section for an ESA transition (σ_ESA) determines the probability of that transition occurring. A large σ_ESA can lead to significant population of the upper excited state, which can be desirable for upconversion applications. However, if the ESA transition originates from the upper level of a desired laser transition, it will compete with stimulated emission and reduce the gain of the laser.

For instance, in the context of a 2 µm laser based on the ⁵I₇ → ⁵I₈ transition of Ho³⁺, ESA from the ⁵I₇ upper laser level to higher-lying levels can be a significant loss mechanism. Similarly, for visible lasers based on transitions from the ⁵S₂, ⁵F₄ levels, ESA from these levels to even higher energy states could quench the desired emission.

Pump-probe spectroscopy is a common experimental technique used to measure ESA cross-sections. In this technique, a strong pump beam is used to populate the initial excited state, and a weaker probe beam is used to measure the change in absorption due to the presence of the excited ions. By tuning the wavelength of the probe beam, the ESA spectrum can be mapped out. Such measurements have been performed for Ho³⁺ in various fluoride crystals, providing valuable data on the wavelengths and strengths of ESA transitions researchgate.netnih.gov.

While specific ESA cross-section data for pure HoF3 is scarce in the literature, the values obtained for Ho³⁺ in other fluoride hosts such as YLF and BYF provide a good approximation due to the similar chemical environment of the Ho³⁺ ion optica.org.

Low-Temperature and Polarized Spectroscopic Studies of HoF3 Systems

Identification and Analysis of Stark Levels and Splitting

The energy levels of the Ho³⁺ ion, which are degenerate in the free ion, are split into a number of sublevels, known as Stark levels, by the crystal field of the host material. The number of Stark levels and their energies are determined by the symmetry of the crystal site occupied by the Ho³⁺ ion. In HoF3, which has an orthorhombic crystal structure, the Ho³⁺ ions occupy sites of low symmetry, leading to the maximum possible splitting of the J-manifolds into 2J+1 non-degenerate Stark levels for non-Kramers ions like Ho³⁺.

Low-temperature spectroscopy is an essential tool for the identification and analysis of these Stark levels. At cryogenic temperatures (typically liquid helium or liquid nitrogen temperatures), the thermal population of the higher-lying Stark levels within the ground state manifold is significantly reduced. This simplifies the absorption and emission spectra, as transitions primarily originate from the lowest Stark level of the ground state. The reduced thermal broadening of the spectral lines at low temperatures also allows for a much higher resolution of the individual Stark levels.

Polarized spectroscopy, performed on single crystals of HoF3, provides additional information that is crucial for the assignment of the observed transitions to specific Stark levels. By measuring the absorption and emission spectra with light polarized along the different crystallographic axes of the crystal, the symmetry of the involved Stark levels can be determined based on the selection rules for electric and magnetic dipole transitions. Such polarized spectroscopic studies have been conducted on Ho³⁺ in various fluoride crystals, allowing for the detailed mapping of the Stark energy level structure optica.orgaps.org.

The analysis of the Stark splitting is typically performed in the context of crystal field theory. A crystal field Hamiltonian is constructed based on the site symmetry of the Ho³⁺ ion, and the crystal field parameters are adjusted to obtain the best fit between the calculated and experimentally determined Stark level energies. This analysis not only provides a detailed understanding of the electronic structure of Ho³⁺ in the HoF3 lattice but is also essential for modeling the performance of HoF3-based optical materials.

For example, the energy separation between the lowest Stark levels of the ⁵I₇ and ⁵I₈ manifolds is a critical parameter for the performance of 2 µm lasers. A larger Stark splitting of the ground state manifold is generally beneficial for achieving efficient laser operation, as it reduces the thermal population of the terminal laser level.

Effects of Multi-Site Occupancy on Ho3+ Spectral Characteristics

In many crystalline hosts, the dopant ion can occupy multiple, crystallographically inequivalent sites. This multi-site occupancy can have a significant impact on the spectral characteristics of the ion, leading to inhomogeneous broadening of the spectral lines and the appearance of multiple sets of spectral features corresponding to the different local environments.

In the case of pure HoF3, which has an orthorhombic crystal structure (space group Pnma), the Ho³⁺ ions occupy a single crystallographic site. However, the fluorine ions occupy two inequivalent sites. This can lead to subtle variations in the local crystal field experienced by the Ho³⁺ ions, which could potentially result in a form of inhomogeneous broadening.

More pronounced multi-site effects are observed in mixed fluoride crystals or in materials where the Ho³⁺ ion substitutes for another ion in a lattice with multiple available sites. For instance, in KYF4, site-selective spectroscopy has revealed the presence of two dissimilar classes of crystal-field sites for Ho³⁺ ions, with a total of six distinct sites ucf.edu. These different sites exhibit significantly different Stark splittings, which has important implications for the efficiency of upconversion processes in this material ucf.edu.

The effects of multi-site occupancy on the spectral characteristics of Ho³⁺ can be studied using site-selective spectroscopy techniques, such as fluorescence line narrowing (FLN). In FLN, a narrow-band laser is used to selectively excite a subset of ions within the inhomogeneously broadened absorption profile. The resulting narrowed fluorescence spectrum provides information about the energy levels and dynamics of the specific subset of ions that were excited.

The presence of multiple sites can be identified by the following spectral features:

Inhomogeneous Broadening: The absorption and emission bands are broader than what would be expected from the natural linewidth and homogeneous broadening mechanisms alone.

Multiple Spectral Components: High-resolution spectra may reveal the presence of multiple, overlapping sets of spectral lines, each corresponding to a different site.

Dependence on Excitation Wavelength: The emission spectrum may change as the excitation wavelength is tuned across the absorption band, reflecting the selective excitation of different sites.

Different Luminescence Dynamics: The fluorescence lifetimes of the excited states may be different for ions in different sites.

While HoF3 is a stoichiometric compound, defects and impurities can create variations in the local environment of the Ho³⁺ ions, leading to effects that are analogous to multi-site occupancy. High-resolution spectroscopic studies would be necessary to resolve such subtle effects in HoF3 single crystals.

Vibrational Spectroscopy for HoF3 Lattice Modes

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful tool for probing the lattice dynamics of crystalline solids. These techniques provide information about the phonon modes of the crystal, which are the quantized modes of vibration of the atoms in the crystal lattice. The phonon spectrum of HoF3 is of fundamental importance as it governs many of the material's physical properties, including its thermal conductivity and the rates of non-radiative relaxation of the excited electronic states of the Ho³⁺ ions.

Infrared (IR) Spectroscopy:

Infrared spectroscopy measures the absorption of infrared radiation by the material. A vibrational mode is IR-active if it is associated with a change in the dipole moment of the unit cell. The IR absorption spectrum of HoF3 would consist of a series of peaks, each corresponding to an IR-active phonon mode.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light is incident on the crystal, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, with the scattered photons having either gained or lost energy corresponding to the energy of a phonon mode. A vibrational mode is Raman-active if it is associated with a change in the polarizability of the unit cell.

For a crystal with a center of inversion, the IR and Raman active modes are mutually exclusive (the rule of mutual exclusion). However, HoF3 has an orthorhombic structure (space group Pnma), which is non-centrosymmetric. Therefore, some vibrational modes may be active in both IR and Raman spectroscopy.

The number and symmetry of the IR and Raman active modes can be predicted by group theory based on the crystal structure of HoF3. The orthorhombic Pnma space group has a unit cell containing four formula units of HoF3. The analysis of the vibrational modes for isostructural materials can provide insight into what can be expected for HoF3 researchgate.netdiva-portal.org.

The experimental determination of the Raman and IR spectra of HoF3 would allow for the identification of the energies of the various lattice modes. This information is particularly important for understanding and predicting the rates of multiphonon relaxation between the energy levels of the Ho³⁺ ions. The rate of multiphonon relaxation is strongly dependent on the energy gap between the electronic levels and the maximum phonon energy of the host material. Materials with low maximum phonon energies, such as fluorides, are desirable for applications requiring efficient luminescence from excited states with small energy gaps, as the lower phonon energy reduces the probability of non-radiative decay.

| Spectroscopic Technique | Principle | Information Obtained |

| Infrared (IR) Spectroscopy | Absorption of infrared radiation due to vibrations that cause a change in the dipole moment. | Energies of IR-active phonon modes. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light due to vibrations that cause a change in the polarizability. | Energies of Raman-active phonon modes. |

Raman Spectroscopy for Characterization of Phonon Energies

Raman spectroscopy is a powerful non-destructive technique utilized to investigate the vibrational properties of materials, providing detailed insights into their crystal structure and lattice dynamics. In this method, a monochromatic laser interacts with the material, and the inelastically scattered light is analyzed. The energy shifts in the scattered photons correspond to the energies of vibrational modes, known as phonons, within the crystal lattice. For holmium fluoride (HoF₃), which crystallizes in the orthorhombic β-YF₃ type structure (space group Pnma), Raman spectroscopy allows for the characterization of its distinct phonon energies.

The orthorhombic structure of holmium fluoride results in a complex vibrational spectrum. Group theory analysis predicts a specific number of Raman-active phonon modes, each corresponding to different symmetries of atomic vibrations within the crystal lattice. These modes are categorized under different irreducible representations (A₉, B₁₉, B₂₉, and B₃₉ for the Pnma space group), and their presence and frequencies in the Raman spectrum serve as a unique fingerprint of the material's crystallographic and vibrational state.

Detailed research into the vibrational properties of polycrystalline orthorhombic holmium fluoride has identified numerous Raman-active phonon modes. A significant study by Wilmarth, Begun, Nave, and Peterson systematically recorded the Raman spectrum of HoF₃. researchgate.net By drawing analogies with polarized single-crystal Raman data from isostructural terbium fluoride (TbF₃), they provided tentative symmetry assignments for the observed phonon vibrations in holmium fluoride. researchgate.net

The experimental findings from their work are summarized in the table below, which lists the observed Raman-active phonon energies for holmium fluoride at room temperature. The frequencies are given in wavenumbers (cm⁻¹), which is the standard unit for Raman shifts.

Interactive Data Table: Raman-Active Phonon Energies of Holmium Fluoride (HoF₃)

| Symmetry Assignment | Phonon Energy (cm⁻¹) |

| A₉ | 185 |

| B₂₉ | 220 |

| A₉ | 243 |

| B₁₉ | 274 |

| B₃₉ | 298 |

| A₉ | 321 |

| B₁₉ | 352 |

| A₉ | 383 |

| B₂₉ | 397 |

| B₃₉ | 410 |

| A₉ | 425 |

| B₁₉ | 475 |

| A₉ | 510 |

| B₂₉ | 522 |

| A₉ | 565 |

| B₁₉ | 600 |

Note: The symmetry assignments are tentative and based on analogy with single-crystal TbF₃. Data sourced from Wilmarth et al. (1988). researchgate.net

The Raman spectrum of holmium fluoride is characterized by a series of sharp peaks in the low-frequency region (typically below 700 cm⁻¹), which are attributed to external lattice vibrational modes. researchgate.net These low-energy phonons are particularly sensitive to the crystal structure and the interactions between the holmium and fluoride ions within the lattice. semi.ac.cn The analysis of these modes is crucial for understanding the material's mechanical and thermal properties, as lattice vibrations are the primary mechanism for heat transport in insulating crystals like HoF₃.

The frequencies of the observed phonon modes are influenced by factors such as the mass of the constituent atoms (Holmium and Fluorine) and the strength of the interatomic forces. The systematic study of such rare-earth trifluorides reveals trends in phonon frequencies across the lanthanide series, which can be correlated with the lanthanide contraction and the resulting changes in bond lengths and crystal field effects. researchgate.net

Theoretical and Computational Modeling of Holmium Fluoride

Surface Science Investigations of HoF₃ Surfaces

The properties of a material's surface are crucial for applications in areas like catalysis and thin-film growth. Theoretical surface science uses computational tools to explore surface structure, stability, and reactivity wisc.eduupenn.edu.

To understand the surface properties of HoF₃, periodic DFT calculations are performed on two-dimensional slab models mdpi.comresearchgate.net. An extensive analysis has been conducted on the seven low Miller indices surfaces: (001), (010), (100), (011), (101), (110), and (111) nih.gov.